

Application Notes and Protocols for PT-141 (Bremelanotide) in Research

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Compound of Interest

Compound Name: CH-141

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of PT-141 (Bremelanotide) to ensure its stability and efficacy for research purposes. The information is intended for use in a laboratory setting by qualified professionals.

Introduction

PT-141, also known as Bremelanotide, is a synthetic peptide and a metabolic derivative of Melanotan II.^[1] It functions as a non-selective agonist for melanocortin receptors, with a notable affinity for MC3R and MC4R, which are located in the central nervous system.^{[2][3][4]} Unlike phosphodiesterase type 5 (PDE5) inhibitors that target the vascular system, PT-141 modulates sexual arousal through neural pathways.^{[5][6][7]} It is a valuable tool for research into sexual dysfunction. For therapeutic applications, PT-141 is available in a lyophilized form, which enhances its shelf-life and stability.^[8]

Chemical and Physical Properties

A summary of the key properties of PT-141 is provided in the table below.

Property	Value	References
Synonyms	Bremelanotide, Bremelanotide Acetate	[4] [9]
Molecular Formula	C ₅₀ H ₆₈ N ₁₄ O ₁₀	[4]
Molecular Mass	1025.16 Da	[4]
Form	Lyophilized (freeze-dried) solid powder	[8] [10]
Color	White to off-white	[1]
Solubility	Soluble in water. [11] Also soluble in organic solvents like DMSO and ethanol at approximately 10 mg/mL, and in PBS (pH 7.2) at about 5 mg/mL.	[9]
Purity	≥98%	[9]

Storage and Stability

Proper storage is critical to maintain the integrity of PT-141. The stability of the peptide varies significantly between its lyophilized and reconstituted forms.

Form	Storage Temperature	Duration	Key Considerations	References
Lyophilized Powder	-20°C to -80°C	Years	Store in a tightly sealed, desiccated container, protected from light. [12] Avoid repeated freeze-thaw cycles. [12]	[9] [12] [13] [14]
4°C	Short-term (weeks to a year)	Suitable for immediate use.		[15] [16]
Room Temperature	Very short-term (days to weeks)	refrigeration is recommended upon receipt. [4] [17]	Generally stable for shipping, but	[4] [17]
Reconstituted Solution	2°C to 8°C	Up to 30 days	Use within this period for optimal results. [10] Avoid freezing the reconstituted solution. [10]	[8] [10] [18]
-20°C	Weeks (not generally recommended)	If necessary, aliquot to avoid freeze-thaw cycles. [13] [19] Some peptides can degrade in solution even when frozen. [14]		[13] [14] [19]

Experimental Protocols

This protocol outlines the steps for dissolving lyophilized PT-141 for use in research experiments.

Materials:

- Vial of lyophilized PT-141
- Sterile solvent (e.g., bacteriostatic water, sterile water for injection)[18][20]
- Sterile syringes and needles
- Alcohol swabs
- Sterile, empty vials for aliquoting (optional)

Procedure:

- Equilibration: Before opening, allow the vial of lyophilized PT-141 and the solvent to reach room temperature. This prevents condensation from forming inside the vial.[17][20]
- Sterilization: Clean the rubber stoppers of both the PT-141 vial and the solvent vial with alcohol swabs.[20]
- Solvent Aspiration: Using a sterile syringe, carefully draw the desired volume of the sterile solvent.
- Dissolution: Slowly inject the solvent into the PT-141 vial, directing the stream against the side of the vial to prevent foaming.[10][19]
- Gentle Mixing: Gently swirl or roll the vial to dissolve the peptide completely.[17][18] Avoid vigorous shaking, as this can denature the peptide.[20]
- Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
- Aliquoting (Optional): To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into smaller, single-use sterile vials.[12][19]

For long-term preservation of PT-141, follow these storage guidelines.

Lyophilized Form:

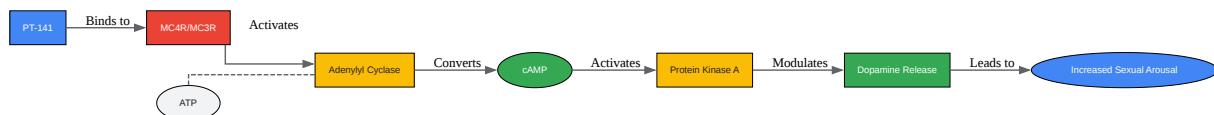
- Store the sealed vial in a freezer at -20°C or, for extended periods, at -80°C.[12]
- Keep the vial in a dark, dry place to prevent degradation from light and moisture.[12][13]

Reconstituted Form:

- Store the reconstituted solution in a refrigerator at 2-8°C.[10]
- It is advisable to use the reconstituted peptide within 30 days.[10]
- Avoid repeated warming and cooling of the solution.

Signaling Pathway and Experimental Workflow

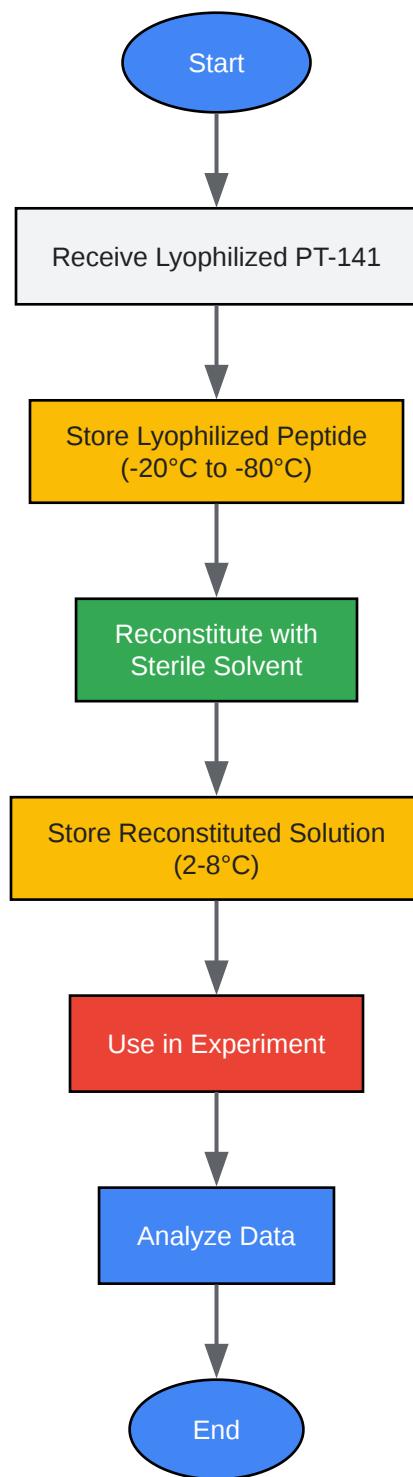
PT-141 exerts its effects by acting as an agonist on melanocortin receptors, primarily MC3R and MC4R, in the hypothalamus.[2][5] This interaction initiates a signaling cascade that leads to increased sexual arousal. The binding of PT-141 to these receptors activates adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine monophosphate (cAMP). [2] This process modulates the activity of key neurotransmitter systems, including an increase in dopamine release in the mesolimbic reward circuits.[2][5]



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PT-141 signaling pathway in the central nervous system.

The following diagram illustrates a typical workflow for preparing and using PT-141 in a research setting.



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General experimental workflow for handling PT-141.

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- To cite this document: BenchChem. [Application Notes and Protocols for PT-141 (Bremelanotide) in Research]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1668554#protocol-for-dissolving-and-storing-pt-141-for-research>]

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